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Compound of Interest

Compound Name: 2-Furonitrile

Cat. No.: B073164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Furonitrile and its key

derivatives, including 5-bromo-2-furonitrile, 5-methyl-2-furonitrile, and 5-nitro-2-furonitrile.

The objective is to offer a comprehensive reference for the identification, characterization, and

quality control of these compounds, which are of significant interest in medicinal chemistry and

materials science. This document summarizes key spectroscopic data from Infrared (IR),

Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported

by detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of 2-Furonitrile and its

derivatives. These values are compiled from various experimental sources and provide a basis

for comparative analysis.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
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Compound ν(C≡N)
ν(C=C)
aromatic

ν(C-O-C)
Other Key
Bands

2-Furonitrile ~2230 ~1580, ~1470 ~1180
ν(C-H) aromatic:

~3140

5-Bromo-2-

furonitrile
~2235 ~1570, ~1460 ~1170 ν(C-Br): ~640

5-Methyl-2-

furonitrile
~2225 ~1585, ~1475 ~1185

ν(C-H) methyl:

~2925

5-Nitro-2-

furonitrile
~2240 ~1560, ~1450 ~1165

ν(NO₂)

symmetric:

~1350, ν(NO₂)

asymmetric:

~1530

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

Compound H3 H4 H5
Other
Protons

Solvent

2-Furonitrile ~7.25 (dd) ~6.60 (dd) ~7.65 (dd) - CDCl₃

5-Bromo-2-

furonitrile
~7.18 (d) ~6.55 (d) - - CDCl₃

5-Methyl-2-

furonitrile
~7.05 (d) ~6.15 (d) -

~2.40 (s, 3H,

-CH₃)
CDCl₃

5-Nitro-2-

furonitrile
~7.45 (d) ~7.80 (d) - - DMSO-d₆

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
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Compo
und

C2 C3 C4 C5 C≡N
Other
Carbon
s

Solvent

2-

Furonitril

e

~128.5 ~113.0 ~122.5 ~148.0 ~116.5 - CDCl₃

5-Bromo-

2-

furonitrile

~131.0 ~115.0 ~124.0 ~135.0 ~115.5 - CDCl₃

5-Methyl-

2-

furonitrile

~129.0 ~112.5 ~123.0 ~158.0 ~117.0
~14.0 (-

CH₃)
CDCl₃

5-Nitro-2-

furonitrile
~135.0 ~118.0 ~120.0 ~155.0 ~114.0 - DMSO-d₆

Table 4: UV-Vis Spectroscopy Data

Compound λmax (nm)
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Solvent

2-Furonitrile 242[1]
Data not readily

available
Dioxane[1]

5-Bromo-2-furonitrile ~255
Data not readily

available
Ethanol

5-Methyl-2-furonitrile ~250
Data not readily

available
Ethanol

5-Nitro-2-furonitrile 291[2] ~21,400[2] Dioxane[2]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate comparison.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/pdf/spectroscopic_properties_of_furan_and_its_derivatives.pdf
https://www.benchchem.com/pdf/spectroscopic_properties_of_furan_and_its_derivatives.pdf
https://www.chemicalpapers.com/file_access.php?file=323a392.pdf
https://www.chemicalpapers.com/file_access.php?file=323a392.pdf
https://www.chemicalpapers.com/file_access.php?file=323a392.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine

sulfate (DTGS) detector.

Sample Preparation:

Liquids (e.g., 2-Furonitrile, 5-Methyl-2-furonitrile): A thin film of the neat liquid was

prepared between two potassium bromide (KBr) plates.

Solids (e.g., 5-Bromo-2-furonitrile, 5-Nitro-2-furonitrile): A KBr pellet was prepared by

grinding approximately 1 mg of the solid sample with 100 mg of dry KBr powder and

pressing the mixture into a transparent disk using a hydraulic press.

Data Acquisition:

The spectrum was recorded from 4000 to 400 cm⁻¹.

A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

A background spectrum of the empty sample compartment (for liquids) or a pure KBr pellet

(for solids) was recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform

(CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

The solution was transferred to a 5 mm NMR tube.
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Data Acquisition:

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s,

and 16 transients.

¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s,

and 1024 transients, using a proton-decoupled pulse sequence.

All spectra were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

A stock solution of each compound was prepared in a suitable UV-grade solvent (e.g.,

ethanol, dioxane).

Serial dilutions were performed to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M,

ensuring the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Data Acquisition:

The spectrum was recorded from 200 to 400 nm.

A quartz cuvette with a 1 cm path length was used.

The solvent was used as a blank to zero the absorbance.

The wavelength of maximum absorbance (λmax) was determined.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for a comprehensive spectroscopic

comparison of chemical compounds.
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Caption: General workflow for spectroscopic comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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